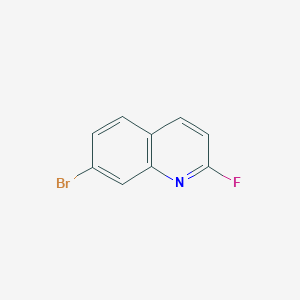
7-Bromo-2-fluoroquinoline
Descripción general
Descripción
7-Bromo-2-fluoroquinoline is a research compound with the molecular formula C9H5BrFN and a molecular weight of 226.05 . It is used in various fields of research and industry.
Synthesis Analysis
The synthesis of fluorinated quinolines, such as this compound, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrFN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Fluorinated quinolines like this compound can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Activity and Molecular Mechanisms
7-Bromo-2-fluoroquinoline and its derivatives have been extensively studied for their antibacterial properties. These compounds are part of the fluoroquinolones, a class of antibiotics that target bacterial DNA gyrase, an enzyme crucial for DNA replication. Research has shown that modifications in the fluoroquinolone structure can significantly affect their antibacterial spectrum and potency. For instance, the addition of fluorine at specific positions on the quinolone ring enhances activity against Gram-negative and Gram-positive bacteria by improving penetration through bacterial cell walls and binding affinity to DNA gyrase (Wolfson & Hooper, 1985).
Applications in Cancer Research
Derivatives of this compound have also been explored for their potential in cancer therapy. Modifications of the quinoline structure have led to compounds that exhibit antitumor activities. For example, the synthesis of fluoromethyl-containing analogs of antitumor alkaloid luotonin A has demonstrated that these derivatives retain the antitumor activity of the parent compound, including inducing apoptosis in cultured tumor cells and inhibiting DNA topoisomerase I, a key enzyme involved in DNA replication and transcription (Golubev et al., 2010).
Photoremovable Protecting Groups in Biochemistry
This compound-based compounds have been utilized as photoremovable protecting groups. This application is particularly useful in the study of biological systems, where light-sensitive caging allows for the precise control of biological effectors in cell and tissue cultures. The ability to release bioactive molecules with spatial and temporal resolution using light provides a powerful tool for investigating cellular processes in real time (Zhu et al., 2006).
Interaction with Biological Targets
The study of this compound derivatives extends to their interactions with biological targets. For instance, the examination of structure-activity relationships among aminoquinolines has revealed insights into the chemical modifications that enhance their activity against malaria-causing Plasmodium species. Substituents at the 7-position, such as bromo or fluoro groups, play a significant role in determining the antimalarial efficacy of these compounds, suggesting their potential in the development of new antimalarial therapies (De et al., 1998).
Mecanismo De Acción
Target of Action
It is known that quinolines, the family to which this compound belongs, often target bacterial enzymes like gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial drugs .
Mode of Action
Quinolines typically work by inhibiting the aforementioned bacterial enzymes, preventing dna supercoiling and thus halting bacterial replication .
Biochemical Pathways
Quinolines generally interfere with DNA replication in bacteria, disrupting their life cycle and preventing their proliferation .
Result of Action
As a quinoline derivative, it is likely to have antibacterial properties, disrupting bacterial dna replication and leading to cell death .
Safety and Hazards
Direcciones Futuras
Fluorinated quinolines, including 7-Bromo-2-fluoroquinoline, have found applications in various fields such as medicine and agriculture . The growing interest in these compounds has stimulated research studies aimed at developing novel methods of synthesis and studying the reactivity of fluorinated quinolines .
Propiedades
IUPAC Name |
7-bromo-2-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLNYVMSQDPNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309256 | |
| Record name | Quinoline, 7-bromo-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2007916-78-9 | |
| Record name | Quinoline, 7-bromo-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 7-bromo-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B1653776.png)
![Octahydro-1h-cyclopenta[c]pyridine hydrochloride](/img/structure/B1653778.png)
![tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate](/img/structure/B1653781.png)




![2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1653787.png)

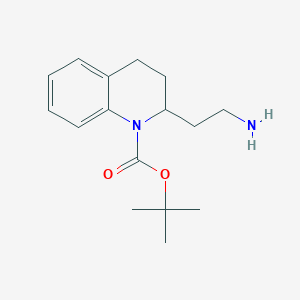
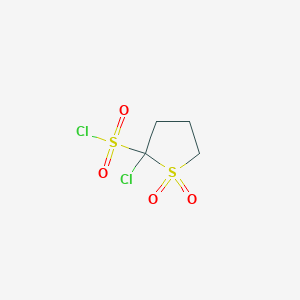
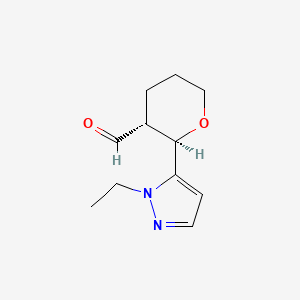
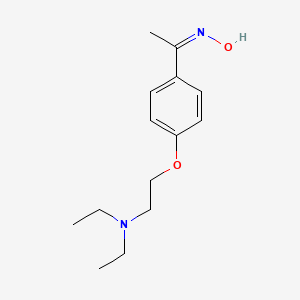
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1653799.png)